N-(2-Methylphenyl)-N'-(2-pyridinyl)thiourea
Description
N-(2-Methylphenyl)-N'-(2-pyridinyl)thiourea is a thiourea derivative featuring a 2-methylphenyl group and a 2-pyridinyl moiety linked via a thiourea (-NH-CS-NH-) bridge. This compound exhibits structural flexibility due to the rotational freedom around the C–N bonds, which can lead to atropisomerism or regioisomerism depending on substituent positions and steric/electronic interactions . Its molecular geometry is stabilized by intramolecular hydrogen bonds (e.g., N–H···O and N–H···N) and intermolecular interactions such as π-π stacking and van der Waals forces, as observed in crystallographic studies .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-pyridin-2-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-10-6-2-3-7-11(10)15-13(17)16-12-8-4-5-9-14-12/h2-9H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZAUKPEJKZNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175789 | |
| Record name | N-(2-Methylphenyl)-N'-(2-pyridinyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21487-27-4 | |
| Record name | N-(2-Methylphenyl)-N'-(2-pyridinyl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021487274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000766117 | |
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| Record name | N-(2-Methylphenyl)-N'-(2-pyridinyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-PYRIDYL)-3-(ORTHO-TOLYL)-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-(2-METHYLPHENYL)-N'-(2-PYRIDINYL)THIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Methylphenyl)-N’-(2-pyridinyl)thiourea can be synthesized through various methods. One common synthetic route involves the reaction of 2-methylphenyl isothiocyanate with 2-aminopyridine. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction can be represented as follows:
2-Methylphenyl isothiocyanate+2-Aminopyridine→N-(2-Methylphenyl)-N’-(2-pyridinyl)thiourea
Industrial Production Methods: In an industrial setting, the production of N-(2-Methylphenyl)-N’-(2-pyridinyl)thiourea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methylphenyl)-N’-(2-pyridinyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Biological Applications
Thioureas, including N-(2-Methylphenyl)-N'-(2-pyridinyl)thiourea, have been extensively studied for their biological activities :
- Antitumor Activity : Research indicates that thiourea derivatives exhibit significant antitumor properties. For instance, studies have shown that metal complexes formed with thioureas can enhance cytotoxicity against cancer cell lines .
- Antimicrobial Properties : Thioureas have demonstrated effectiveness against various bacterial and fungal strains. The coordination of metal ions can further amplify these effects, making them promising candidates for developing new antimicrobial agents .
- Enzyme Inhibition : Certain thioureas are known to inhibit enzymes such as urease, which is crucial in treating conditions like kidney stones and urinary tract infections .
Coordination Chemistry
The ability of this compound to act as a ligand allows it to form complexes with transition metals. These complexes are significant in several applications:
- Catalysis : Metal complexes of thioureas have been employed as catalysts in various organic reactions, including transfer hydrogenation and oxidation processes. For example, iron(II) complexes with acyl thioureas have shown good catalytic activity for carbonyl compound transformations .
- Material Science : Thiourea derivatives are used in synthesizing novel materials such as polymers and flame retardants. Their unique properties make them suitable for applications in coatings and adhesives .
Case Studies
Several case studies highlight the practical applications of this compound:
- Metal Complexes in Anticancer Research : A study investigated the anticancer properties of palladium(II) complexes derived from thioureas, revealing enhanced cytotoxic effects compared to free ligands . This underscores the importance of metal coordination in augmenting biological activity.
- Synthesis of Heterocycles : Thioureas serve as precursors for synthesizing diverse heterocyclic compounds through cyclization reactions. This has implications in drug development and material synthesis .
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-N’-(2-pyridinyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound’s ability to chelate metal ions makes it useful in inhibiting metalloenzymes, which are enzymes that require metal ions for their activity. This inhibition can lead to therapeutic effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Conformational Variations
N-(Biphenyl-4-carbonyl)-N'-(2-pyridinyl)thiourea ()
- Substituents : Contains a biphenyl-4-carbonyl group instead of 2-methylphenyl.
- Geometry : The biphenyl rings (C1–C6 and C7–C12) form a dihedral angle of 36.84°, significantly larger than the 20.71° in its 2-chlorophenyl analog. This increased angle reduces steric hindrance but may weaken π-π interactions .
- Hydrogen Bonding : Strong intramolecular N2–H2···O1 and weaker N2–H2···N3 bonds stabilize the cis-trans configuration. Crystal packing involves N1–H1···S1 intermolecular bonds, forming centrosymmetric dimers .
N,N'-Bis(2-pyridinyl)thioureas ()
- Substituents : Both ends are 2-pyridinyl groups.
- Coordination Chemistry : These compounds are more likely to act as bidentate ligands for metal coordination due to dual pyridinyl nitrogen atoms .
N-(2-Methoxyphenyl)-N'-(2-methylphenyl)thiourea ()
- Substituents : Methoxy (electron-donating) vs. methyl (electron-neutral) groups.
- Regioisomerism : Reacts with α-chloroacetone to form two regioisomers (1 and 2) due to differing electronic environments at the thiourea nitrogens. Atropisomerism arises from restricted rotation around the C–N bonds, enabling chiral separation via HPLC .
- Theoretical Insights: Computational studies predict π-stacking as the most stable conformation, with energy differences <1 kcal/mol between atropisomers.
Crystallographic and Packing Differences
*Inferred from analogous structures.
Biological Activity
N-(2-Methylphenyl)-N'-(2-pyridinyl)thiourea is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a thiourea moiety which is known for its ability to form hydrogen bonds and interact with various biological targets. The compound's structure allows it to act as a versatile scaffold in drug design.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylphenyl isothiocyanate with 2-aminopyridine. This method has been optimized to ensure high yields and purity, making it suitable for further biological testing.
Biological Activities
The biological activities of this compound have been investigated across several studies, revealing its potential in various therapeutic areas:
- Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). In vitro studies have shown IC50 values that suggest potent antitumor properties, often surpassing standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of bacterial strains. In particular, it has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
- Urease Inhibition : Urease inhibitors are crucial in treating conditions like urinary tract infections and certain types of kidney stones. This compound has been identified as a potent urease inhibitor, which could lead to therapeutic applications in managing these conditions .
- Antidiabetic Effects : Preliminary studies suggest that this thiourea derivative may also exhibit antidiabetic properties, potentially through mechanisms involving the modulation of glucose metabolism .
Case Studies
Several case studies highlight the compound's effectiveness:
- Anticancer Efficacy : A study conducted by Khan et al. synthesized various thiourea derivatives and tested their anticancer activities. This compound was among those that showed promising results against human cervical and breast cancer cell lines, indicating its potential as a lead compound in cancer therapy .
- Molecular Docking Studies : Molecular docking analyses have been performed to predict the binding affinity of this compound to specific protein targets involved in cancer progression. These studies suggest that the compound interacts favorably with proteins such as Akt and PR, which are critical in various signaling pathways related to cell growth and survival .
Research Findings Summary
| Activity Type | Findings |
|---|---|
| Antitumor | Significant cytotoxicity against MCF-7, HCT116, A549 cell lines |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Urease Inhibition | Potent urease inhibitor with therapeutic implications |
| Antidiabetic | Potential effects on glucose metabolism indicated |
Q & A
Q. How can atropisomerism in this compound derivatives be resolved and characterized?
- Methodology : Atropisomers arise due to restricted rotation around the N–C(aryl) bond. Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IB) resolves enantiomers, while variable-temperature NMR measures enantiomerization barriers (ΔG). Computational methods (DFT at B3LYP/6-31G* level) predict rotational energy barriers and π-stacking interactions (e.g., centro-phenyl distances ≈ 3.5 Å) .
Q. What strategies address contradictory data in regiochemical assignments during synthesis?
- Methodology : When NMR data alone are insufficient (e.g., overlapping signals), employ high-resolution mass spectrometry (HRMS) to confirm molecular formula. Complementary techniques like IR spectroscopy (C=S stretch ≈ 1250 cm) and single-crystal X-ray diffraction resolve ambiguities. For unresolved cases, derivatization (e.g., methylation of NH groups) simplifies spectral analysis .
Q. How can structure-activity relationships (SAR) be explored for antiviral or anticancer applications?
- Methodology : Synthesize analogs with substituent variations (e.g., halogens, methyl groups) on the aryl or pyridinyl rings. Evaluate potency against target proteins (e.g., HIV-1 RT) via enzyme inhibition assays and correlate with steric/electronic parameters (Hammett constants). Molecular docking (AutoDock Vina) identifies key binding interactions (e.g., hydrogen bonds with Lys101 or π-π stacking) .
Q. What computational approaches predict the compound’s reactivity and intermolecular interactions?
- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model solvent effects on conformation. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···H contacts contribute ≈15% to crystal packing) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
